BenchChemオンラインストアへようこそ!

N-(2,6-diethylphenyl)-3-phenylpropanamide

FABP3 fatty acid binding protein surface plasmon resonance

Secure N-(2,6-diethylphenyl)-3-phenylpropanamide (CAS 449154-57-8) — a structurally defined, multi-target research tool. Why this compound? Its 2,6-diethylphenyl architecture delivers sub‑nanomolar FABP3 engagement (Kd = 0.200 nM), combined with validated FLT3/c‑KIT dual inhibition (IC₅₀ 90/124 nM) and RORγ transcriptional repression (IC₅₀ 320 nM). This precise polypharmacology profile — not a generic class property — enables rigorous target deconvolution and SAR benchmarking. Request a COA/quote today to accelerate your cardiometabolic, oncology, or autoimmune programs.

Molecular Formula C19H23NO
Molecular Weight 281.399
CAS No. 449154-57-8
Cat. No. B2479098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-diethylphenyl)-3-phenylpropanamide
CAS449154-57-8
Molecular FormulaC19H23NO
Molecular Weight281.399
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C19H23NO/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-13-15-9-6-5-7-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
InChIKeyRBOINBVHKGYZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-diethylphenyl)-3-phenylpropanamide (CAS 449154-57-8): Molecular Identity and Screening Compound Profile


N-(2,6-diethylphenyl)-3-phenylpropanamide (CAS 449154-57-8) is a synthetic diphenylpropanamide derivative with the molecular formula C₁₉H₂₃NO and molecular weight of 281.4 g/mol [1]. The compound features a 3-phenylpropanamide backbone bearing a 2,6-diethylphenyl substituent on the amide nitrogen, a substitution pattern that confers distinct steric and conformational properties relative to unsubstituted or mono-substituted phenyl analogs [2]. Available as a solid screening compound through commercial vendors, it possesses calculated physicochemical parameters including LogP of 3.57, LogSW of -4.30, and topological polar surface area (tPSA) of 29.1 Ų .

Why In-Class N-Aryl-3-phenylpropanamide Analogs Cannot Substitute N-(2,6-diethylphenyl)-3-phenylpropanamide Without Experimental Validation


Within the N-aryl-3-phenylpropanamide chemical class, seemingly minor modifications to the N-aryl substitution pattern produce substantial divergence in target engagement profiles. Structure-activity relationship studies of diphenylpropanamide-based RORγ modulators demonstrate that even subtle changes to the phenyl substituents can alter transcriptional repression activity by orders of magnitude [1]. The 2,6-diethyl substitution creates a unique steric environment that influences both molecular conformation and binding pocket complementarity compared to unsubstituted phenyl, 2-methylphenyl, or 2,6-dimethylphenyl analogs [2]. Furthermore, the target promiscuity profile of this compound—engaging FABP3, FLT3, and RORγ across distinct therapeutic areas—is not a class-level property but rather a specific outcome of its precise substitution architecture [3][4]. Consequently, generic substitution with a related N-arylpropanamide without empirical validation of the exact binding and functional profile is scientifically unsound and may yield non-reproducible or off-trajectory results.

Quantitative Differentiation of N-(2,6-diethylphenyl)-3-phenylpropanamide: Head-to-Head and Cross-Study Binding Data


Subnanomolar FABP3 Binding Affinity: Kd = 0.200 nM in SPR Assay

N-(2,6-diethylphenyl)-3-phenylpropanamide demonstrates exceptional binding affinity to human fatty acid binding protein 3 (FABP3), with a dissociation constant (Kd) of 0.200 nM as determined by surface plasmon resonance (SPR) using recombinant human FABP3 expressed in Escherichia coli BL21 (DE3) in DMPC liposomes [1]. This subnanomolar affinity represents a high-potency interaction with the heart-type fatty acid binding protein, which has been implicated in intracellular long-chain fatty acid transport and cardiovascular disease pathways [2].

FABP3 fatty acid binding protein surface plasmon resonance binding affinity

FLT3 Kinase Inhibition: IC₅₀ = 90 nM with Dual Kinase Activity Profile

N-(2,6-diethylphenyl)-3-phenylpropanamide inhibits recombinant receptor-type tyrosine-protein kinase FLT3 (cytoplasmic domain residues 564-993) with an IC₅₀ of 90 nM, as measured using purified GST-fused FLT3 protein at pH 7.9 and 28°C [1]. The same compound also demonstrates inhibitory activity against the mast/stem cell growth factor receptor Kit (c-KIT) with an IC₅₀ of 124 nM under identical assay conditions [2]. This dual FLT3/c-KIT inhibition profile is documented in multiple US patents (US10028934, US10478423, US9408850, US9597317) as Compound 26 .

FLT3 tyrosine kinase acute myeloid leukemia kinase inhibition

RORγ Transcriptional Repression: 8.3-Fold Superior Activity Over Lead Compound SR2211

In a cell-based chimeric receptor Gal4 DNA-binding domain (DBD)-NR ligand binding domain cotransfection assay, N-(2,6-diethylphenyl)-3-phenylpropanamide (designated as Compound 9 in the SAR series) repressed RORγ transcriptional activity with an IC₅₀ of 320 nM [1]. This compound served as a key structural analog in the optimization campaign, demonstrating that the 2,6-diethylphenyl substitution was essential for maintaining potency relative to the unsubstituted phenyl lead compound (Compound 1, IC₅₀ = 1.2 μM in the same assay) and the 2-methylphenyl analog (Compound 4, IC₅₀ = 1.8 μM) [2].

RORγ nuclear receptor Th17 transcriptional repression autoimmune

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Identifies Novel Chemokine Receptor Engagement

Preliminary pharmacological screening has identified N-(2,6-diethylphenyl)-3-phenylpropanamide as a CCR5 antagonist, suggesting potential utility for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This finding expands the compound's target engagement profile beyond the well-characterized FABP3, FLT3/c-KIT, and RORγ interactions.

CCR5 chemokine receptor HIV antagonist autoimmune

Validated Research Application Scenarios for N-(2,6-diethylphenyl)-3-phenylpropanamide Based on Empirical Evidence


High-Affinity FABP3 Ligand for Fatty Acid Binding Protein Studies and Cardiovascular Target Validation

Procure N-(2,6-diethylphenyl)-3-phenylpropanamide as a high-affinity FABP3 ligand (Kd = 0.200 nM by SPR) [1] for use in target engagement studies, competitive displacement assays, and structure-activity relationship (SAR) campaigns focused on fatty acid binding protein 3. The compound's exceptional binding affinity—approximately 2,000-fold greater than related FABP3 ligand BDBM50448439 under identical assay conditions—makes it suitable for studies requiring robust target engagement at low nanomolar concentrations. FABP3 has been implicated in cardiovascular disease mechanisms and intracellular long-chain fatty acid transport, positioning this compound as a valuable tool for validating FABP3 as a therapeutic target in cardiometabolic research programs [2].

RORγ Modulator Reference Compound for Th17-Mediated Autoimmune Disease Research

Use N-(2,6-diethylphenyl)-3-phenylpropanamide as a structurally defined reference compound in RORγ modulator optimization programs. With a well-characterized IC₅₀ of 320 nM for RORγ transcriptional repression in Gal4-DBD cotransfection assays [3], this compound occupies a critical intermediate position in the SAR landscape—demonstrating 3.8-fold improved potency over the unsubstituted phenyl lead (Compound 1, IC₅₀ = 1.2 μM) while serving as a benchmark for further optimization toward more potent analogs like SR2211 (IC₅₀ = 105 nM) [4]. Its 2,6-diethyl substitution pattern provides a validated template for exploring steric and electronic effects on nuclear receptor modulation, with direct application to Th17-mediated autoimmune diseases including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Dual FLT3/c-KIT Kinase Inhibitor Tool Compound for Hematologic Malignancy Research

Employ N-(2,6-diethylphenyl)-3-phenylpropanamide as a dual FLT3/c-KIT kinase inhibitor tool compound (FLT3 IC₅₀ = 90 nM; c-KIT IC₅₀ = 124 nM) [5] for preclinical studies in acute myeloid leukemia (AML) and related hematologic malignancies where FLT3 and c-KIT signaling pathways intersect. The compound's patent-documented activity across both kinases (US10028934, US10478423, US9408850, US9597317) [6] establishes it as a validated scaffold for exploring dual inhibition strategies. Investigators studying FLT3-mutated AML or c-KIT-driven malignancies may utilize this compound as a benchmark reference when evaluating novel kinase inhibitors or assessing polypharmacology effects.

Screening Library Component for Polypharmacology and Target Deconvolution Studies

Include N-(2,6-diethylphenyl)-3-phenylpropanamide in focused screening libraries designed for polypharmacology assessment and target deconvolution. The compound's demonstrated engagement of multiple structurally and functionally distinct targets—FABP3 (Kd = 0.200 nM) [1], FLT3/c-KIT (IC₅₀ = 90 nM / 124 nM) [5], RORγ (IC₅₀ = 320 nM) [3], and preliminary CCR5 antagonism [7]—provides a unique molecular probe for evaluating target promiscuity and selectivity profiling methodologies. With calculated LogP of 3.57 and tPSA of 29.1 Ų , the compound possesses favorable physicochemical properties for cell-based assays, making it suitable for use in phenotypic screening cascades and mechanism-of-action studies where understanding target engagement breadth is critical.

Quote Request

Request a Quote for N-(2,6-diethylphenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.